hAChE-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

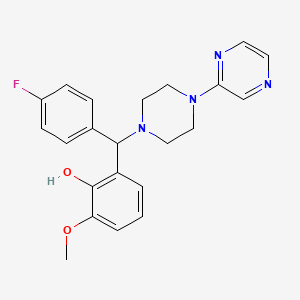

hAChE-IN-2 is a potent inhibitor of human acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound exhibits an inhibitory concentration 50 (IC50) of 0.71 micromolar and additionally impedes tau-oligomerization with an effective concentration 50 (EC50) of 2.21 micromolar, demonstrating neuroprotective activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE-IN-2 involves a multicomponent Petasis reaction, which is a versatile method for the formation of complex molecules. The reaction typically involves the use of an amine, an aldehyde, and a boronic acid under mild conditions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent Petasis reaction. This would require optimization of reaction conditions to ensure consistency and efficiency. The process would also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

hAChE-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

hAChE-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its neuroprotective properties and its ability to inhibit tau-oligomerization, which is relevant in neurodegenerative diseases like Alzheimer’s disease.

Medicine: Explored as a potential therapeutic agent for conditions involving acetylcholine dysregulation, such as myasthenia gravis and Alzheimer’s disease.

Industry: Utilized in the development of new drugs and as a reference compound in the synthesis of similar inhibitors

Mechanism of Action

hAChE-IN-2 exerts its effects by inhibiting human acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also inhibits tau-oligomerization, which is believed to contribute to its neuroprotective effects. The molecular targets involved include the active site of acetylcholinesterase and tau proteins .

Comparison with Similar Compounds

Similar Compounds

Zanapezil: A potent, reversible, and selective acetylcholine esterase inhibitor.

Tacrine: A potent acetylcholinesterase inhibitor, also acting as a substrate for cytochrome P450 1A2.

THRX-160209: A potent antagonist at the muscarinic acetylcholine receptor subtype 2.

Catestatin: A peptide that blocks nicotinic acetylcholine receptors composed of alpha3beta2 subunits

Uniqueness

hAChE-IN-2 is unique due to its dual activity as both an acetylcholinesterase inhibitor and a tau-oligomerization inhibitor. This dual functionality makes it particularly valuable in the study and potential treatment of neurodegenerative diseases like Alzheimer’s disease .

Properties

Molecular Formula |

C22H23FN4O2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]-6-methoxyphenol |

InChI |

InChI=1S/C22H23FN4O2/c1-29-19-4-2-3-18(22(19)28)21(16-5-7-17(23)8-6-16)27-13-11-26(12-14-27)20-15-24-9-10-25-20/h2-10,15,21,28H,11-14H2,1H3 |

InChI Key |

MIPKSQSAVXXZEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=NC=CN=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.